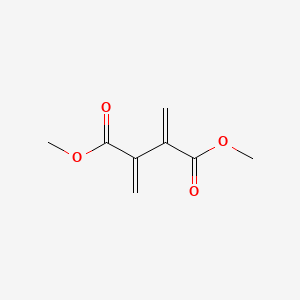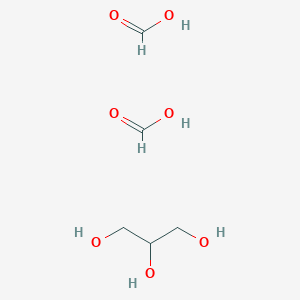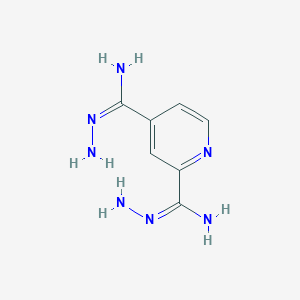
2,4-Pyridinedicarbohydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pyridinedicarbohydrazonamide is a heterocyclic compound with the molecular formula C7H11N7. It is known for its unique structure, which includes a pyridine ring substituted with carbohydrazonamide groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pyridinedicarbohydrazonamide typically involves the reaction of 2,4-pyridinedicarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
C7H5N2O4+2NH2NH2→C7H11N7+2H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Pyridinedicarbohydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbohydrazonamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyridine-2,4-dicarboxylic acid.
Reduction: Formation of pyridine-2,4-dicarbohydrazide.
Substitution: Formation of N-alkylated derivatives
Scientific Research Applications
2,4-Pyridinedicarbohydrazonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular pathways involved in cancer progression.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2,4-Pyridinedicarbohydrazonamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, it can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins .
Comparison with Similar Compounds
- Pyridine-2,4-dicarboxylic acid
- Pyridine-2,4-dicarbohydrazide
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
Comparison: 2,4-Pyridinedicarbohydrazonamide is unique due to its dual carbohydrazonamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, while pyridine-2,4-dicarboxylic acid is primarily used in organic synthesis, this compound has broader applications in medicinal chemistry due to its potential therapeutic properties .
Properties
CAS No. |
35173-80-9 |
|---|---|
Molecular Formula |
C7H11N7 |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
2-N',4-N'-diaminopyridine-2,4-dicarboximidamide |
InChI |
InChI=1S/C7H11N7/c8-6(13-10)4-1-2-12-5(3-4)7(9)14-11/h1-3H,10-11H2,(H2,8,13)(H2,9,14) |
InChI Key |
HIHDEZINVHXGCS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(C=C1/C(=N\N)/N)/C(=N\N)/N |
Canonical SMILES |
C1=CN=C(C=C1C(=NN)N)C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


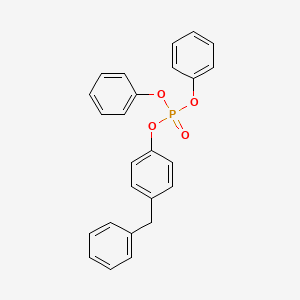
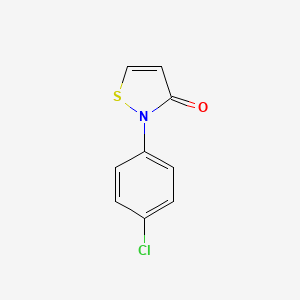
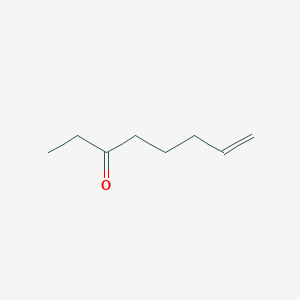
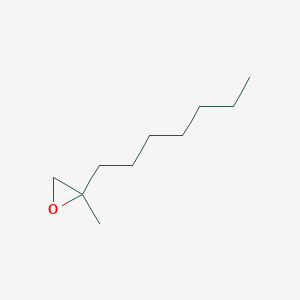
![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
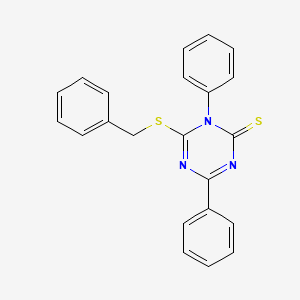
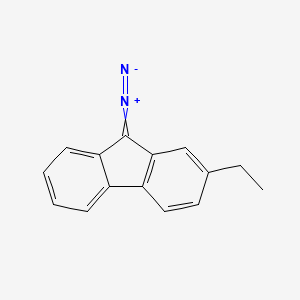
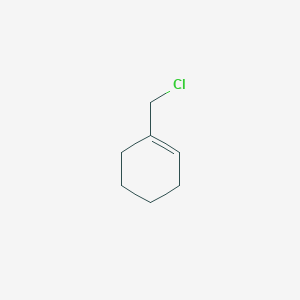
![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
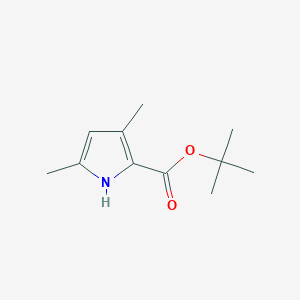

![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)
